1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)-
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Overview
Description
1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- is a complex organic compound that belongs to the class of thioxanthenoisoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Cyclization Reactions: Formation of the thioxanthenoisoquinoline core through cyclization reactions.
Functional Group Transformations: Introduction of the 1-oxooctadecyl group through acylation or alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as catalysts or ligands in various chemical reactions.
Biology
Pharmacology: Investigation of biological activity and potential therapeutic applications.
Biochemical Studies: Used as probes or markers in biochemical assays.
Medicine
Drug Development: Exploration of its potential as a lead compound for new drug candidates.
Diagnostic Tools: Development of diagnostic agents based on its chemical properties.
Industry
Materials Science: Incorporation into polymers or materials with specific properties.
Chemical Manufacturing: Use in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Thioxanthenoisoquinoline Derivatives: Compounds with similar core structures but different functional groups.
Isoquinoline Derivatives: Compounds with the isoquinoline core but lacking the thioxanthene moiety.
Uniqueness
1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-(1-oxooctadecyl)- is unique due to the presence of both the thioxanthene and isoquinoline moieties, as well as the long-chain oxooctadecyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
72269-57-9 |
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Molecular Formula |
C36H43NO3S |
Molecular Weight |
569.8 g/mol |
IUPAC Name |
14-octadecanoyl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione |
InChI |
InChI=1S/C36H43NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-32(38)37-35(39)28-23-22-27-26-19-17-18-20-30(26)41-31-25-24-29(36(37)40)33(28)34(27)31/h17-20,22-25H,2-16,21H2,1H3 |
InChI Key |
NJKOQURNMWMBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O |
Origin of Product |
United States |
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